

Monoethyl Adipate: A Spectroscopic Guide for Researchers

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Compound of Interest

Compound Name: Monoethyl adipate

Cat. No.: B1234035

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An In-depth Technical Overview of the Spectral Characteristics of **Monoethyl Adipate** for Professionals in Research and Drug Development.

This technical guide provides a comprehensive overview of the spectral data for **monoethyl adipate**, a significant compound in various research and development applications. The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic profiles, offering valuable information for its identification, characterization, and utilization in scientific endeavors.

Spectroscopic Data Summary

The empirical formula for **monoethyl adipate** is $C_8H_{14}O_4$, and its molecular weight is 174.19 g/mol. This molecule possesses distinct spectral features that are instrumental in its analysis.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The 1H NMR spectrum of **monoethyl adipate** exhibits characteristic signals corresponding to the different proton environments within the molecule.

Table 1: 1H NMR Spectral Data for **Monoethyl Adipate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results	Data not available in search results	Data not available in search results	-OH
Data not available in search results	Data not available in search results	Data not available in search results	-O-CH ₂ -CH ₃
Data not available in search results	Data not available in search results	Data not available in search results	HOOC-CH ₂ -
Data not available in search results	Data not available in search results	Data not available in search results	-OOC-CH ₂ -
Data not available in search results	Data not available in search results	Data not available in search results	-CH ₂ -CH ₂ -CH ₂ -
Data not available in search results	Data not available in search results	Data not available in search results	-O-CH ₂ -CH ₃

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information on the carbon skeleton of a molecule. The ¹³C NMR spectrum of **monoethyl adipate** shows distinct peaks for each unique carbon atom.

Table 2: ¹³C NMR Spectral Data for **Monoethyl Adipate**

Chemical Shift (δ) ppm	Assignment
Data not available in search results	C=O (Carboxylic Acid)
Data not available in search results	C=O (Ester)
Data not available in search results	-O-CH ₂ -CH ₃
Data not available in search results	HOOC-CH ₂ -
Data not available in search results	-OOC-CH ₂ -
Data not available in search results	-CH ₂ -CH ₂ -CH ₂ - (C3 & C4)
Data not available in search results	-O-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **monoethyl adipate** displays characteristic absorption bands for its carboxylic acid and ester functionalities. The NIST WebBook provides access to the IR spectrum of **monoethyl adipate**[\[1\]](#).

Table 3: Characteristic IR Absorption Bands for **Monoethyl Adipate**

Wavenumber (cm ⁻¹)	Functional Group	Description
~3300-2500 (broad)	O-H	Carboxylic acid stretching
~2950	C-H	Alkane stretching
~1735	C=O	Ester carbonyl stretching
~1710	C=O	Carboxylic acid carbonyl stretching
~1200	C-O	Ester and carboxylic acid stretching

Experimental Protocols

Detailed experimental procedures are crucial for the accurate acquisition of spectral data. While specific protocols for **monoethyl adipate** were not found in the provided search results, general methodologies for NMR and IR spectroscopy are well-established.

NMR Spectroscopy

High-resolution ^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

General Protocol:

- **Sample Preparation:** A small amount of the **monoethyl adipate** sample is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Tetramethylsilane (TMS) is commonly added as an internal standard (0 ppm).
- **Data Acquisition:** The sample is placed in the NMR spectrometer, and the spectra are acquired. For ^1H NMR, parameters such as the number of scans, pulse width, and relaxation delay are optimized. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

FT-IR Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy provides high-quality infrared spectra.

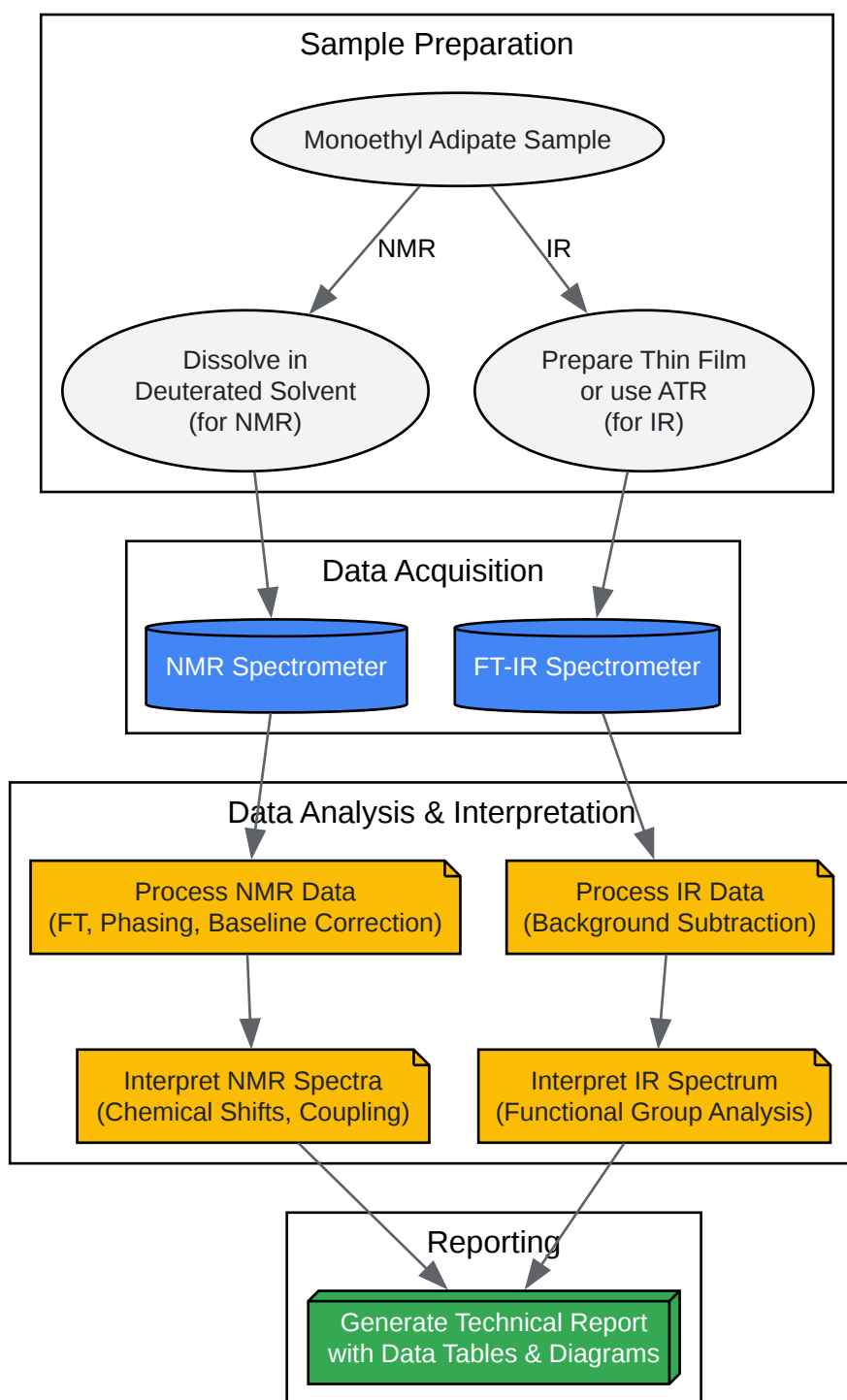
General Protocol:

- **Sample Preparation:** For a liquid sample like **monoethyl adipate**, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- **Background Spectrum:** A background spectrum of the empty sample holder (or the clean ATR crystal) is recorded.
- **Sample Spectrum:** The sample is placed in the instrument, and its spectrum is recorded.

- **Data Processing:** The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Workflow for Spectroscopic Analysis

The general workflow for obtaining and interpreting spectral data for a compound like **monoethyl adipate** is illustrated in the following diagram.



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Caption: Workflow for Spectroscopic Analysis of **Monoethyl Adipate**.

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References

- 1. Mono ethyl adipate [webbook.nist.gov]
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